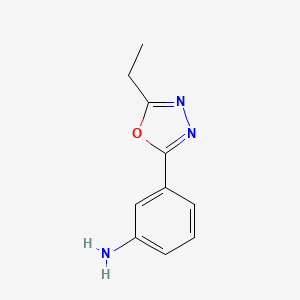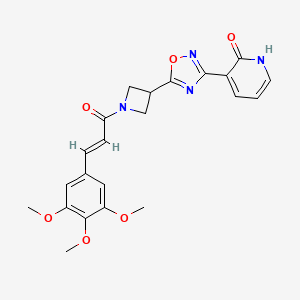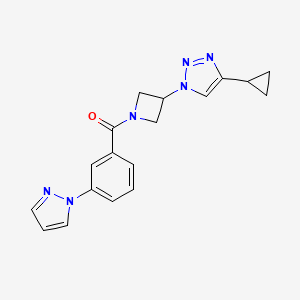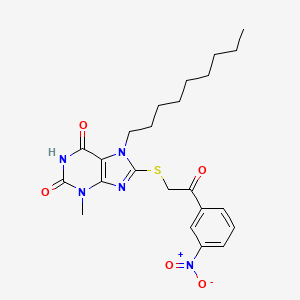![molecular formula C8H4BrF3N2 B2626510 6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1934574-07-8](/img/structure/B2626510.png)
6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1934574-07-8 . It has a molecular weight of 265.03 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes this compound, has been a topic of research in the agrochemical and pharmaceutical industries . A one-pot multigram synthesis of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine starting from 2-fluoropyridine using directed ortho metalation (DoM) technique has been described .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrF3N2/c9-6-2-1-4-5(8(10,11)12)3-13-7(4)14-6/h1-3H,(H,13,14) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines have been studied extensively. For instance, the ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.7±0.1 g/cm3, a boiling point of 209.3±35.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Theoretical Studies
6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives have been studied for their spectroscopic properties. For instance, 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, was characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was employed to understand the optimized geometric structure of the molecule. Its non-linear optical (NLO) properties were also determined, along with the evaluation of the HOMO-LUMO energies using time-dependent DFT methods. Additionally, its interaction with DNA and antimicrobial activities were explored (Vural & Kara, 2017).
Synthesis and Application in Heterocyclic Chemistry
Several studies have focused on the synthesis of various heterocyclic compounds using derivatives of this compound. For example, a study demonstrated the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates using a trifluoromethyl-containing building block (Khlebnikov et al., 2018). Another research highlighted the construction of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, illustrating the compound's utility in creating diverse molecular structures with potential biological activity (Abdel‐Latif et al., 2019).
Functional Material Development
The functionalization of 1H-pyrrolo[2,3-b]pyridine has been studied for developing agrochemicals and functional materials. Various amino groups were introduced onto this molecule to form multidentate agents. The derivatives were converted into compounds with potential fungicidal activity, demonstrating the material's applicability in agriculture and material science (Minakata et al., 1992).
Chemical Synthesis and Modification
This compound and its related compounds have been extensively used in chemical synthesis and modification. Studies have shown their application in the regioselective synthesis of carboxylic acids and their transformation into various chemically modified structures. This highlights the compound's versatility in chemical synthesis (Cottet et al., 2004).
Advanced Synthesis Techniques
Advanced synthesis techniques such as Fischer indole cyclization and microwave-assisted synthesis have been applied to create derivatives of this compound. These methods enable the efficient creation of complex heterocyclic frameworks, demonstrating the compound's role in facilitating innovative synthetic routes (Alekseyev et al., 2015).
Bio-Evaluation and Biological Applications
There is also interest in the bio-evaluation of derivatives of this compound. Studies have synthesized novel compounds for evaluation against bacterial and fungal strains, indicating the potential biological applications of these molecules (Jha & Atchuta Ramarao, 2017).
Wirkmechanismus
Target of Action
It is known that fluoropyridines, a class of compounds to which this molecule belongs, have been used in the synthesis of various bioactive compounds
Mode of Action
Fluoropyridines, in general, are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing substituent in the aromatic ring . This property could influence the interaction of 6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with its targets.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Fluoropyridines have been noted for their potential in various biological applications, suggesting that they may have significant molecular and cellular effects .
Action Environment
The presence of fluorine in the molecule could potentially enhance its stability and efficacy, as fluorine-containing compounds are known for their improved physical, biological, and environmental properties .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-2-1-4-5(8(10,11)12)3-13-7(4)14-6/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSWYZBPNULBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-methoxyethyl 2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2626429.png)
![3,5-dimethyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2626431.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626436.png)

![4-methyl-3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2626438.png)
![1-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2626440.png)


![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2626447.png)
![2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2626448.png)
![N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2626449.png)
![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)